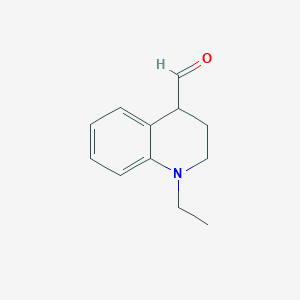

1-Ethyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Ethyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol . It is a derivative of tetrahydroquinoline, a class of compounds known for their wide range of biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde can be synthesized through a multi-step process involving the condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael–Michael addition with 2-alkenyl anilines . This method is efficient and provides high yields of the desired product.

Industrial Production Methods: Industrial production of this compound typically involves bulk custom synthesis and procurement . The compound is produced in large quantities to meet the demands of research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which have significant biological and industrial applications .

Scientific Research Applications

1-Ethyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and natural products.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: The compound is used in the production of dyes, antioxidants, and photosensitizers.

Mechanism of Action

The mechanism of action of 1-Ethyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: An important structural motif in natural products and therapeutic lead compounds.

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuropharmacological properties.

1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde: A similar compound with different substitution patterns.

Uniqueness: 1-Ethyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .

Biological Activity

1-Ethyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde (ETHQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

ETHQ belongs to the tetrahydroquinoline family, which is characterized by a bicyclic structure that includes a saturated quinoline ring. The synthesis of ETHQ typically involves multi-step organic reactions, including the reduction of corresponding precursors and the introduction of an ethyl group at the nitrogen position. Recent studies have focused on optimizing synthetic pathways to improve yields and reduce reaction times .

Biological Activities

ETHQ exhibits a range of biological activities that make it a candidate for further research and development:

- Antimicrobial Activity : ETHQ has been investigated for its ability to inhibit various bacterial strains. Studies show it possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

- Antiviral Properties : Preliminary research indicates that ETHQ may exhibit antiviral activity, particularly in inhibiting viral replication. Its potential as a therapeutic agent against viruses such as HIV has been highlighted in recent literature .

- Anticancer Effects : ETHQ has shown promise in cancer research, demonstrating cytotoxic effects on several cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through oxidative stress pathways .

- Neuroprotective Effects : The compound is being explored for its neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative disorders such as Alzheimer's disease. Its ability to modulate neurotransmitter systems could be a key mechanism .

The biological effects of ETHQ are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : ETHQ acts as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes within cells, contributing to its antimicrobial and anticancer activities .

- Receptor Modulation : The compound may also function as a modulator of specific receptors, influencing cellular signaling pathways that are critical for maintaining homeostasis and responding to stressors .

Case Studies and Research Findings

Several studies have documented the biological activity of ETHQ:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of ETHQ against common pathogens. Results indicated that ETHQ exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an alternative treatment option .

- Cytotoxicity Assay : In vitro assays demonstrated that ETHQ significantly reduced cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's IC50 values were determined to be within a therapeutically relevant range .

- Neuroprotective Evaluation : Research assessing the neuroprotective effects of ETHQ in animal models of Alzheimer's disease showed promising results, with reductions in amyloid plaque formation and improvements in cognitive function metrics .

Comparative Analysis with Related Compounds

The biological activity of ETHQ can be compared with other tetrahydroquinoline derivatives:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroquinoline | Antimicrobial | |

| 1-Propyl-1,2,3,4-tetrahydroquinoline | Anticancer | |

| 1-Phenyl-1,2,3,4-tetrahydroquinoline | Neuroprotective |

These comparisons highlight the unique properties of ETHQ while also indicating areas where structural modifications can enhance specific activities.

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

1-ethyl-3,4-dihydro-2H-quinoline-4-carbaldehyde |

InChI |

InChI=1S/C12H15NO/c1-2-13-8-7-10(9-14)11-5-3-4-6-12(11)13/h3-6,9-10H,2,7-8H2,1H3 |

InChI Key |

DNOJIPPYTMBVMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC(C2=CC=CC=C21)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.